

# Methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Methyl trifluoromethanesulfonate

Cat. No.: B156547

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**Methyl trifluoromethanesulfonate**, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, makes it a reagent of choice for the methylation of a broad spectrum of nucleophiles, including those that are weakly reactive. This technical guide provides an in-depth overview of **methyl trifluoromethanesulfonate**, encompassing its chemical and physical properties, synthesis, detailed experimental protocols for its application, and critical safety information.

## Core Properties and Identification

**Methyl trifluoromethanesulfonate** is a colorless liquid with the chemical formula  $\text{CF}_3\text{SO}_2\text{OCH}_3$ . It is valued for its potency as a methylating agent, outperforming traditional reagents like methyl iodide and dimethyl sulfate in many applications.<sup>[1]</sup>

Identifier	Value
CAS Number	333-27-7
Molecular Weight	164.10 g/mol

## Physicochemical Data

A summary of the key physical and chemical properties of **methyl trifluoromethanesulfonate** is presented below. These properties are critical for its handling, storage, and application in experimental setups.

Property	Value
Appearance	Colorless liquid
Boiling Point	95-100 °C
Melting Point	-64 °C
Density	1.45 - 1.496 g/mL at 25 °C
Flash Point	38 °C
Solubility	Hydrolyzes in water

## Synthesis of Methyl Trifluoromethanesulfonate

While commercially available, **methyl trifluoromethanesulfonate** can be synthesized in the laboratory. One highly efficient method involves the reaction of trifluoromethanesulfonic anhydride with trimethyl orthoformate.

### Experimental Protocol: Synthesis from Trifluoromethanesulfonic Anhydride

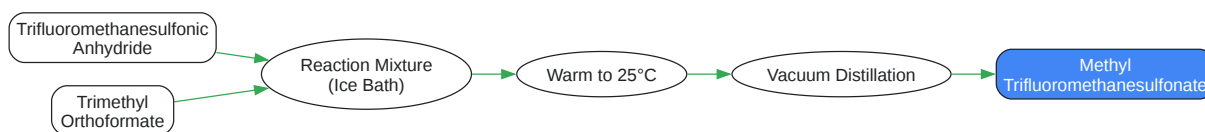
This protocol describes a high-yield synthesis of **methyl trifluoromethanesulfonate**.

Materials:

- Trifluoromethanesulfonic anhydride
- Trimethyl orthoformate
- Ice bath
- Standard laboratory glassware for reaction under inert atmosphere and distillation

Procedure:

- In a reaction vessel placed under an ice bath, slowly add trimethyl orthoformate (1.0 equivalent) to trifluoromethanesulfonic anhydride (1.0 equivalent).
- After the addition is complete, the reaction mixture is allowed to warm to 25 °C.
- The reaction is monitored for completion, which is typically achieved within 15 minutes.
- The product, **methyl trifluoromethanesulfonate**, is then purified by vacuum distillation. This method has been reported to yield the product in 99% purity.[2]



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Synthesis of **Methyl Trifluoromethanesulfonate**.

## Applications in Organic Synthesis: Experimental Protocols

**Methyl trifluoromethanesulfonate** is a cornerstone reagent for the introduction of methyl groups in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

### N-Methylation in Natural Product Synthesis

The following protocol details the N-methylation of a precursor in the total synthesis of quinocarcinol methyl ester.

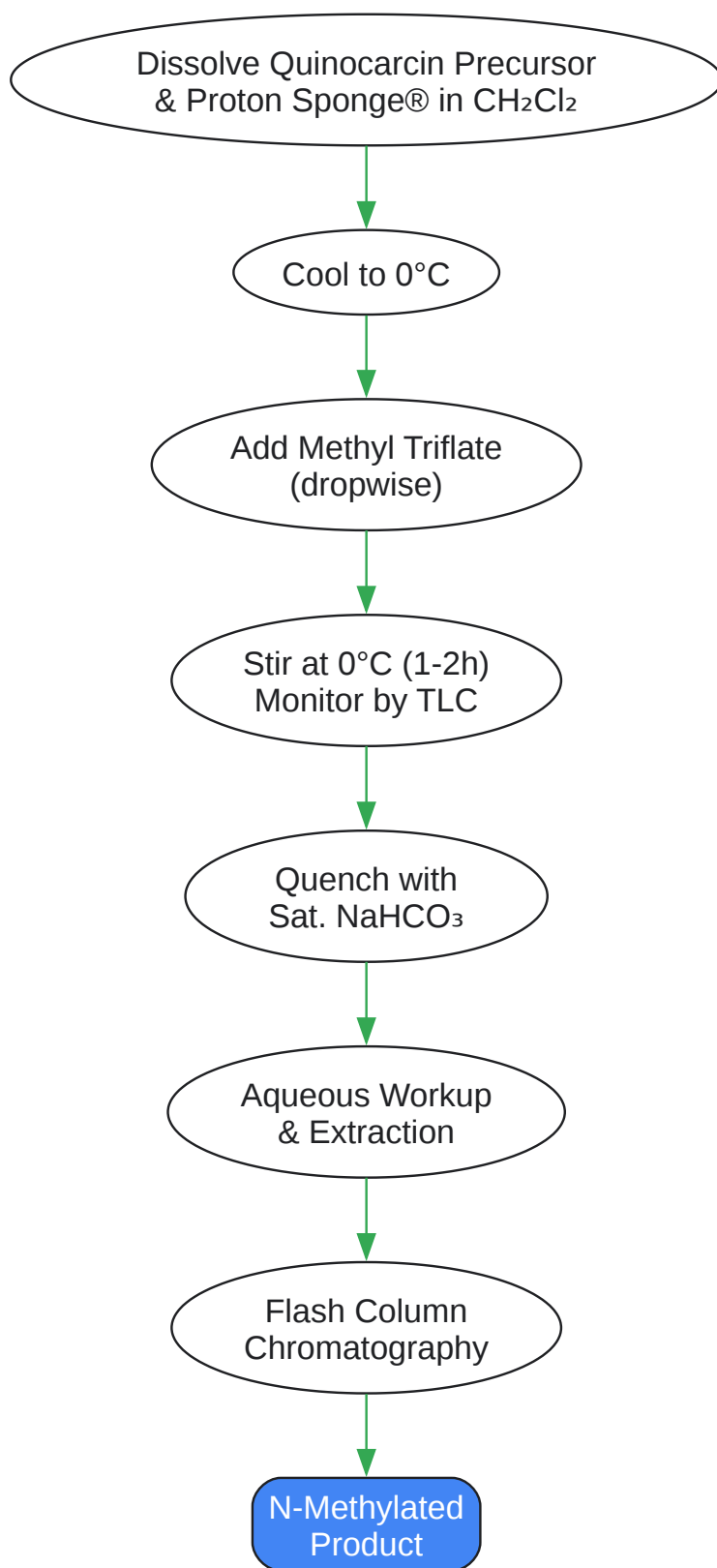
Materials:

- Quinocarcin precursor (secondary amine)
- **Methyl trifluoromethanesulfonate** (MeOTf)

- Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and chromatography supplies

Procedure:

- Under an inert atmosphere, dissolve the quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add **methyl trifluoromethanesulfonate** (1.5 equivalents) dropwise over 5-10 minutes.
- Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Perform a liquid-liquid extraction with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the N-methylated product.[3]



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Workflow for N-Methylation in Quinocarcin Synthesis.

## Catalysis of Nucleophilic Substitution

**Methyl trifluoromethanesulfonate** can also act as a catalyst for the nucleophilic substitution of alcohols.

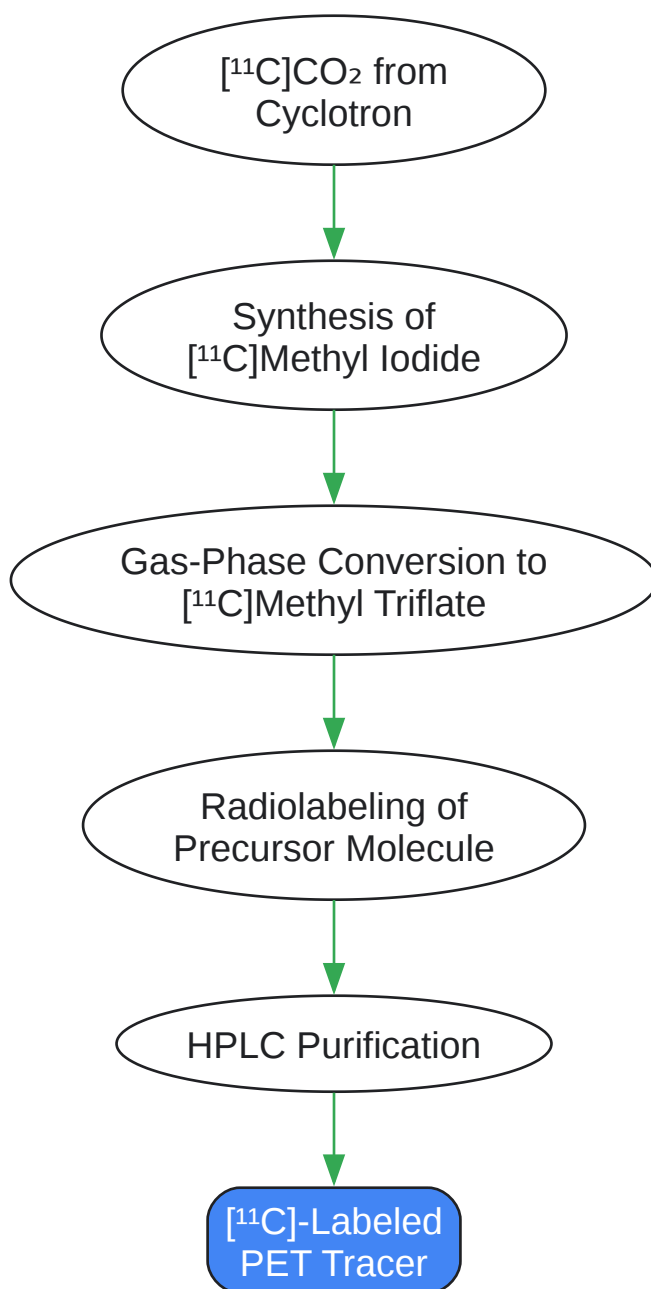
General Protocol:

- In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the nucleophile (1.2 equivalents) in an anhydrous solvent (e.g., nitromethane).
- Carefully add **methyl trifluoromethanesulfonate** (e.g., 20 mol%) to the reaction mixture.
- Stir the reaction at the desired temperature until completion, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.
- Purify the crude product by column chromatography.[\[4\]](#)

## Application in Radiochemistry

$^{11}\text{C}$ Methyl triflate is a crucial reagent in the field of positron emission tomography (PET) for the synthesis of  $^{11}\text{C}$ -labeled radiotracers. The short half-life of carbon-11 (approximately 20.4 minutes) necessitates rapid and highly efficient radiolabeling reactions.

The general workflow involves the production of  $^{11}\text{C}$ methyl iodide from cyclotron-produced  $^{11}\text{C}$ CO<sub>2</sub>, which is then passed over a heated column containing silver triflate to instantaneously form  $^{11}\text{C}$ methyl triflate. This highly reactive intermediate is then reacted with a suitable precursor to yield the desired PET tracer.



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High-Level Workflow for [ $^{11}\text{C}$ ]PET Tracer Synthesis.

## Safety and Handling

**Methyl trifluoromethanesulfonate** is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.

Hazards:

- **Toxicity:** It is highly toxic if inhaled, swallowed, or in contact with skin.
- **Corrosivity:** Causes severe skin burns and eye damage.
- **Flammability:** It is a flammable liquid and vapor.

#### Personal Protective Equipment (PPE):

- Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.
- It is often recommended to store at 2-8 °C under an inert gas.

#### First Aid:

- **Skin Contact:** Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.
- **Inhalation:** Move the person to fresh air immediately and seek emergency medical assistance.
- **Ingestion:** Do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) before handling **methyl trifluoromethanesulfonate**.



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## References

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